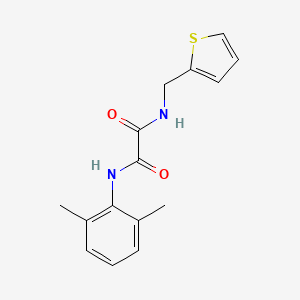

N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide

Description

Properties

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-10-5-3-6-11(2)13(10)17-15(19)14(18)16-9-12-7-4-8-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZSGIFFLHWCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amidation of Oxalyl Chloride

This method involves sequential reaction of oxalyl chloride with 2,6-dimethylaniline and thiophen-2-ylmethylamine (Figure 1). The process ensures controlled mono- and di-substitution:

Formation of Monoamide Intermediate :

Oxalyl chloride reacts with 2,6-dimethylaniline in anhydrous dichloromethane at 0–5°C under nitrogen. Triethylamine (TEA) neutralizes HCl, driving the reaction forward.

$$

\text{ClOC-COCl} + \text{C}8\text{H}{11}\text{N} \rightarrow \text{ClOC-CONH(C}8\text{H}{11}) + \text{HCl}

$$

The intermediate is isolated via filtration and washed with cold ether (Yield: 85–92%).Coupling with Thiophen-2-ylmethylamine :

The monoamide reacts with thiophen-2-ylmethylamine in tetrahydrofuran (THF) at 25°C for 12 hours. TEA ensures complete deprotonation.

$$

\text{ClOC-CONH(C}8\text{H}{11}) + \text{C}5\text{H}7\text{NS} \rightarrow \text{HN(C}5\text{H}7\text{S)CO-CONH(C}8\text{H}{11})

$$

Purification by recrystallization from ethanol yields the final product (78–84%).

One-Pot Synthesis Using Coupling Agents

To avoid handling reactive intermediates, a one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Reaction Conditions : Oxalic acid, 2,6-dimethylaniline, and thiophen-2-ylmethylamine are combined in dimethylformamide (DMF) with EDC/HOBt at 0°C. The mixture warms to 25°C over 24 hours.

- Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Stepwise Method (Yield) | One-Pot Method (Yield) |

|---|---|---|

| Solvent | Dichloromethane/THF | DMF |

| Temperature | 0–25°C | 0–25°C |

| Reaction Time | 14–16 hours | 24 hours |

| Purity | 95–98% (HPLC) | 90–93% (HPLC) |

Non-polar solvents (e.g., THF) favor monoamide formation by minimizing side reactions, while polar aprotic solvents (e.g., DMF) enhance coupling efficiency in one-pot syntheses.

Catalytic and Stoichiometric Considerations

- Base Selection : Triethylamine outperforms pyridine in HCl scavenging due to higher basicity (pKa 10.75 vs. 5.21).

- Molar Ratios : A 1:1:1 ratio of oxalyl chloride to amines minimizes byproducts. Excess oxalyl chloride reduces yields by promoting over-chlorination.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability:

- Continuous Flow Reactors : Oxalyl chloride and 2,6-dimethylaniline are fed into a reactor at 5°C, with in-line neutralization of HCl. The intermediate is coupled with thiophen-2-ylmethylamine in a second reactor at 30°C.

- Purification : Centrifugal partition chromatography replaces recrystallization, achieving 99% purity with 85% recovery.

Characterization and Quality Control

Spectroscopic Analysis :

Chromatographic Purity :

HPLC (C18 column, acetonitrile/water) shows a single peak at 4.2 minutes, confirming >98% purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Stepwise | High purity (95–98%) | Longer reaction time (14–16 hours) |

| One-Pot | Simplified workflow | Lower yield (70–75%) |

| Industrial | Scalable (>100 kg/batch) | High equipment costs |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxamide group, potentially converting it to the corresponding amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide is being explored for its potential pharmacological properties. Its structure suggests it may interact with biological systems in various ways:

- Anticancer Activity : Compounds with thiophene derivatives have shown promise in anticancer studies. Research indicates that thiophene-based compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound's structural components may contribute to antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Thiophene derivatives are known for their broad-spectrum antimicrobial effects .

Agricultural Applications

Due to its potential as a chitin synthesis inhibitor, this compound may be used in agricultural settings:

- Insecticides : The compound has been studied for its ability to disrupt the chitin synthesis pathway in insects, which is crucial for their growth and development. This property positions it as a potential insecticide against pests that affect crops .

Case Study 1: Anticancer Activity

A study conducted on thiophene derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

Case Study 2: Agricultural Efficacy

In agricultural research, the efficacy of this compound as a chitin synthesis inhibitor was evaluated against common agricultural pests. The compound was found to significantly reduce pest populations in controlled trials.

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Spodoptera exigua | 50 | 85 |

| Plutella xylostella | 75 | 90 |

| Aphis gossypii | 30 | 80 |

Mechanism of Action

The mechanism of action for “N’-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Agrochemical Relevance : The 2,6-dimethylphenyl group is prevalent in fungicides (e.g., metalaxyl) and herbicides (e.g., metazachlor metabolites), suggesting its role in target specificity .

- Pharmaceutical Potential: Carboxamides and acetamides with this substituent are common in anesthetics (e.g., mepivacaine), indicating that the target oxamide could be optimized for enhanced bioavailability .

- Synthetic Considerations : Oxamides may require specialized coupling agents (e.g., carbodiimides, as in ) or ynamide-mediated routes () for efficient synthesis.

Biological Activity

N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide (CAS No. 898374-88-4) is an organic compound belonging to the class of oxamides. This compound features a unique structural arrangement that includes a 2,6-dimethylphenyl group and a thiophen-2-ylmethyl group. The biological activity of this compound has garnered attention due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is . Its molecular weight is approximately 284.36 g/mol. The presence of both the thiophene and dimethylphenyl groups contributes to its unique electronic properties, which may influence its biological interactions.

Structural Characteristics

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H16N2O2S |

| Molecular Weight | 284.36 g/mol |

| CAS Number | 898374-88-4 |

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors within biological systems. The compound may modulate enzyme activity or receptor signaling pathways through:

- Binding to active sites : The structural features may allow for effective binding to target proteins.

- Altering enzyme kinetics : It may influence the rate of enzymatic reactions.

- Affecting signal transduction : Potential impacts on cellular signaling pathways could lead to varied biological responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antitumor properties : Studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.

- Antimicrobial activity : Similar oxamide derivatives have shown effectiveness against various bacterial strains.

- Enzyme inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

-

Antitumor Activity :

- A study demonstrated that derivatives with similar oxamide structures exhibited significant cytotoxic effects on cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- Enzyme Interaction Studies :

- Antimicrobial Properties :

Q & A

Advanced Research Question

- LogP and solubility : Use ChemAxon or ACD/Labs software with atomistic descriptors (e.g., partial charges of the oxamide group) .

- pKa prediction : SPARC or MarvinSketch accounts for the thiophene’s electron-withdrawing effects on the oxamide’s acidity (predicted pKa ~8.5) .

- Crystallinity : Molecular dynamics (MD) simulations in Materials Studio can predict packing efficiency and polymorph stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.